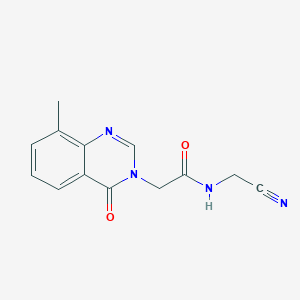![molecular formula C27H21N3O6 B2746015 methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 877657-12-0](/img/new.no-structure.jpg)
methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-(2,4-Dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a synthetic compound belonging to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by its unique structural motifs, including a fused ring system with both benzo and furo moieties, as well as a pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The preparation of methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate typically involves a multi-step synthetic route. The starting materials are carefully selected to ensure the integrity of the structural framework and functional groups. Key steps include:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This is usually achieved by a cyclization reaction involving appropriate precursors under specific conditions, such as reflux in the presence of a catalyst.
Introduction of the p-Tolyl Group: This step typically involves the use of a Friedel-Crafts alkylation reaction.
Acylation and Amidation: The acetamido group is introduced through acylation followed by amidation, often under controlled conditions to ensure high yield and purity.
Esterification: Finally, the methyl ester is formed through esterification using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using large-scale reactors and optimized reaction conditions. Continuous flow processes might be employed to enhance efficiency, and strict control over temperature, pressure, and reactant concentrations would be maintained to ensure consistent quality.
化学反应分析
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions might target the pyrimidine core or the ester group, potentially leading to the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly on the aromatic ring systems.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation are typical reducing agents.
Substitution: Conditions often involve nucleophiles like alkoxides or halides in polar aprotic solvents.
Major Products Formed
Oxidation Products: Carboxylic acids, particularly on the p-tolyl moiety.
Reduction Products: Alcohols and amines, depending on the target functional group.
Substitution Products: Varied substituted benzofuro[3,2-d]pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique fused ring system and functional groups provide a versatile scaffold for the development of novel chemical entities.
Biology
In biological studies, it has been investigated for its potential as a bioactive molecule. Compounds with similar structures have shown promise in inhibiting specific enzymes or interacting with biological targets, indicating potential pharmacological uses.
Medicine
In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the design of inhibitors, modulators, or other therapeutic agents.
Industry
In the industrial sector, it might find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The precise mechanism of action of methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate depends on its specific application. Generally, it may exert effects through:
Molecular Targets: These could include enzymes, receptors, or other proteins.
Pathways Involved: Pathways related to cell signaling, metabolic processes, or genetic regulation might be involved.
相似化合物的比较
Similar Compounds
Benzofuro[3,2-d]pyrimidines: Other compounds in this class with different substituents.
Pyrimidinones: Similar core structure but lacking the fused benzo and furo rings.
Amino Acetophenones: Compounds with similar acetamido functional groups but different core structures.
Highlighting Uniqueness
The uniqueness of methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate lies in its specific combination of structural elements. The fused ring system, along with the acetamido and ester functional groups, provides unique chemical properties and potential biological activities that distinguish it from similar compounds.
Whether you're a chemist synthesizing new molecules or a researcher exploring novel therapeutic agents, the detailed understanding of this compound's properties and applications is essential in driving innovation and discovery.
属性
CAS 编号 |
877657-12-0 |
|---|---|
分子式 |
C27H21N3O6 |
分子量 |
483.48 |
IUPAC 名称 |
methyl 4-[[2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H21N3O6/c1-16-7-13-19(14-8-16)30-25(32)24-23(20-5-3-4-6-21(20)36-24)29(27(30)34)15-22(31)28-18-11-9-17(10-12-18)26(33)35-2/h3-14H,15H2,1-2H3,(H,28,31) |
InChI 键 |
VODMXWPLORSOGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


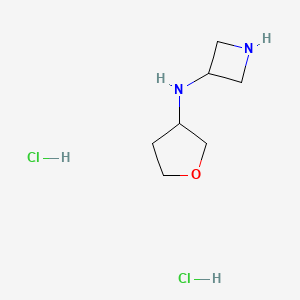
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2745934.png)
![2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2745935.png)
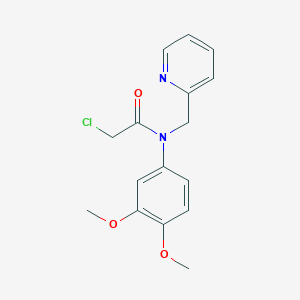
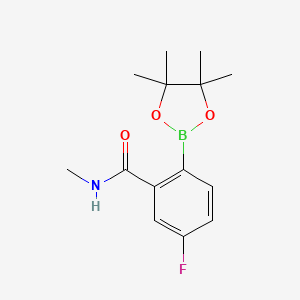
![N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2745941.png)
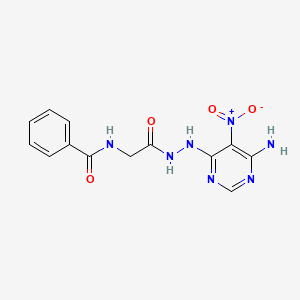
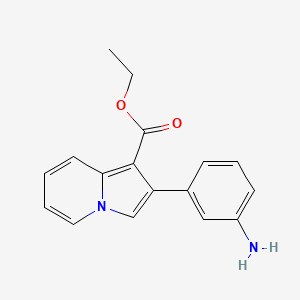
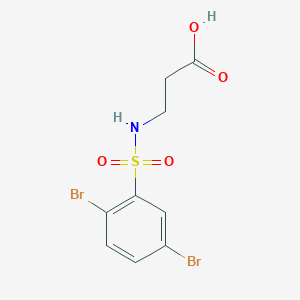
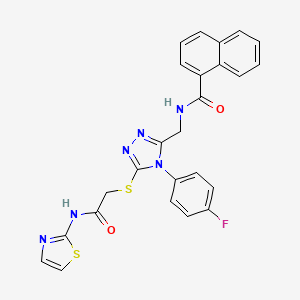
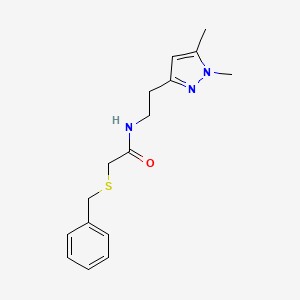
![(3E)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one](/img/structure/B2745952.png)
